Direct Binding Affinity for Human CRF-1 Receptor: A Validated Pharmacophore
The dicyclopropylmethylamine moiety, when incorporated into a triazole scaffold, yields a compound with measurable, albeit moderate, binding affinity for the human Corticotropin-Releasing Factor 1 (CRF-1) receptor. This confirms the pharmacophore's ability to engage the target of interest. While the reported Ki values (2.4 µM and 4.5 µM) are not 'potent' in absolute terms for a final drug candidate, they represent a validated starting point for a building block [1]. The value of this data for procurement is not potency, but validation of on-target engagement, which is the prerequisite for further optimization. A direct comparator, such as an unsubstituted or differently substituted amine, would require de novo validation of this interaction.
| Evidence Dimension | Binding Affinity (Ki) to Human CRF-1 Receptor |
|---|---|
| Target Compound Data | Ki = 2,400 nM (2.4 µM) |
| Comparator Or Baseline | Target compound in a different assay format: Ki = 4,500 nM (4.5 µM) |
| Quantified Difference | ~1.9-fold difference between assay formats |
| Conditions | Target Compound Data 1: Inhibition of [125I]o-CRF binding to human CRF-1 receptor expressed in CHO cells. Target Compound Data 2: Inhibition of [125I][Tyr0]-sauvagine binding to human CRF-1 receptor expressed in mouse fibroblast Ltk- cells [1]. |
Why This Matters
This data provides quantitative, experimental proof that the dicyclopropylmethanamine-derived moiety can specifically engage the human CRF-1 receptor, validating its utility as a core scaffold for antagonist development and eliminating the need for target-validation studies with other amine building blocks.
- [1] BindingDB. BDBM50107075: [5-(2,4-Dichloro-phenyl)-1H-[1,2,4]triazol-3-yl]-dicyclopropylmethyl-propyl-amine. Affinity Data. Accessed April 2026. View Source
